1-TETRACOSANTHIOL

Description

Properties

IUPAC Name |

tetracosane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h25H,2-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPRDJDJPZQSIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

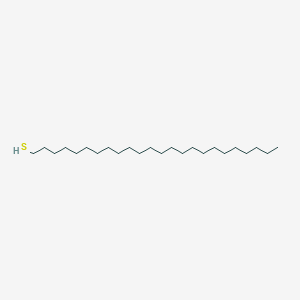

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542485 | |

| Record name | Tetracosane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-24-1 | |

| Record name | Tetracosane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Purification of 1-Tetracosanethiol: A Comprehensive Methodological Guide

Introduction and Mechanistic Rationale

1-Tetracosanethiol (C₂₄H₄₉SH) is an ultra-long-chain alkanethiol critical to the fields of surface science and nanotechnology. Due to its extended 24-carbon alkyl chain, it maximizes intermolecular van der Waals forces, allowing for the fabrication of exceptionally dense, highly crystalline self-assembled monolayers (SAMs) on noble metal substrates[1]. However, synthesizing and purifying this molecule presents significant physicochemical challenges. Its extreme hydrophobicity, low room-temperature solubility, and high susceptibility to oxidative dimerization require highly controlled experimental environments.

Direct nucleophilic substitution of 1-bromotetracosane using sodium hydrosulfide (NaSH) is notoriously inefficient for long-chain alkanethiols. The intermediate thiolate anion is highly nucleophilic and readily attacks unreacted alkyl halides, generating unwanted dialkyl sulfides (C₂₄H₄₉-S-C₂₄H₄₉) as major byproducts. To circumvent this, the industry standard employs the thiourea method [2].

Thiourea acts as a soft nucleophile, undergoing an Sₙ2 reaction with 1-bromotetracosane to form an S-tetracosylisothiouronium bromide salt. This intermediate is remarkably stable and sterically hindered, which completely prevents secondary alkylation. Subsequent alkaline hydrolysis cleaves the isothiouronium salt to yield the desired alkanethiolate, which is then protonated to form 1-tetracosanethiol[3].

Reaction pathway for the synthesis of 1-tetracosanethiol via the thiourea method.

Experimental Protocol: Synthesis Workflow

Causality & Self-Validation: This protocol is designed as a self-validating system. The transition from a heterogeneous suspension to a homogeneous solution during reflux visually indicates the successful formation of the isothiouronium salt. All post-hydrolysis steps must be performed under inert gas to prevent disulfide formation.

Step 1: Isothiouronium Salt Formation

-

Reagent Preparation: Dissolve 10.0 mmol of 1-bromotetracosane and 12.0 mmol of thiourea (a 1.2 molar equivalent excess ensures complete conversion of the halide) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Reflux: Equip the flask with a reflux condenser and heat to 80 °C under constant stirring. Causality: 1-bromotetracosane is highly hydrophobic. Ethanol at reflux provides sufficient solubility for the bromide while being an excellent solvent for the polar thiourea.

-

Validation: Reflux for 12–16 hours. The initial cloudy suspension will gradually clarify. The formation of a clear, homogeneous solution at reflux temperature confirms the conversion of the hydrophobic bromide into the highly polar isothiouronium salt.

Step 2: Alkaline Hydrolysis

-

Degassing: Purge the reaction vessel with Argon or Nitrogen for 15 minutes. Causality: Oxygen exclusion is critical here; the thiolate anion formed in the subsequent step is highly susceptible to oxidative coupling into disulfides in the presence of dissolved oxygen.

-

Hydrolysis: Slowly add 25 mL of a degassed aqueous 2.0 M NaOH solution to the refluxing mixture. Continue refluxing under the inert atmosphere for an additional 3–4 hours to fully cleave the salt[3].

Step 3: Acidification and Isolation

-

Quenching: Cool the mixture to 0 °C in an ice bath. Slowly acidify the mixture to pH 2 using degassed 3.0 M HCl. The protonation of the thiolate will immediately precipitate 1-tetracosanethiol as a white waxy solid.

-

Extraction: Extract the aqueous/ethanolic mixture with hot hexane (3 × 50 mL). Causality: C₂₄ chains have massive van der Waals interactions, causing them to precipitate or gel in cold non-polar solvents. Heating ensures the product remains fully dissolved in the organic phase during extraction.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

Purification Strategy: Overcoming Hydrophobicity and Oxidation

The presence of even trace contaminants (e.g., unreacted precursors or disulfides) can result in disordered, non-ideal SAMs due to competitive adsorption on metal surfaces[4]. Purification of ultra-long-chain thiols requires a dual-stage approach: column chromatography followed by recrystallization.

Dual-stage purification workflow for isolating ultra-pure 1-tetracosanethiol.

Step-by-Step Purification Methodology

-

Column Chromatography: Prepare a silica gel column. Load the crude product dissolved in a minimum amount of warm hexane. Elute with 100% hexane[5]. The non-polar 1-tetracosanethiol will elute first, while more polar impurities and degradation products are retained on the silica. Monitor fractions via TLC (visualized with iodine vapor).

-

Recrystallization: Combine the thiol-containing fractions and evaporate the solvent. Dissolve the resulting solid in boiling absolute ethanol (or a hexane/ethanol mixture if solubility is too low). Allow the solution to cool slowly to room temperature, then transfer to 4 °C. Causality: Disulfides have significantly different solubility profiles than free thiols; slow crystallization leaves trace disulfides dissolved in the mother liquor.

-

Filtration: Collect the crystallized white solid via vacuum filtration. Wash with ice-cold ethanol to remove any residual surface impurities.

-

Storage: Dry the purified thiol under high vacuum for 24 hours to remove all solvent traces. Store under Argon at -20 °C to prevent long-term oxidation.

Physicochemical Characterization

To validate the structural integrity and purity of the synthesized 1-tetracosanethiol, quantitative characterization is required. The table below summarizes the expected analytical data for a successful synthesis.

| Analytical Method | Target Signal / Value | Diagnostic Significance |

| ¹H NMR (CDCl₃) | ~1.33 ppm (t, 1H, -SH ) | Confirms the presence of the free thiol group. |

| ¹H NMR (CDCl₃) | ~2.52 ppm (q, 2H, -CH₂ -SH) | Confirms the methylene protons adjacent to the sulfur atom. |

| FT-IR Spectroscopy | ~2550 cm⁻¹ (weak) | Characteristic S-H stretching vibration; absence of strong S-S bands. |

| Melting Point | ~ 72–75 °C | Sharp melting point indicates high purity and absence of disulfides. |

| Mass Spectrometry | m/z ~ 370.7 | Confirms the exact molecular weight of C₂₄H₄₉SH. |

Table 1: Expected quantitative characterization data for pure 1-tetracosanethiol.

References

- Product Class 5: Alkanethiols Thieme-connect

- Self-Assembled Monolayers: Advantages of Pure Alkanethiols Sigma-Aldrich

- Transport Mechanisms of Alkanethiols during Microcontact Printing on Gold ACS Public

- Influence of van der Waals Interactions between the Alkyl Chains of Surface Ligands...

- Gold nanoparticles: calixarene complexation in a mixed calixarene–alkanethiol monolayer RSC Advances

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Gold nanoparticles: calixarene complexation in a mixed calixarene–alkanethiol monolayer - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00494A [pubs.rsc.org]

- 4. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: 1-Tetracosanethiol Molecular Architecture & Surface Engineering

Executive Summary

1-Tetracosanethiol (

Molecular Architecture & Properties[1]

Structural Analysis

The 1-tetracosanethiol molecule consists of a linear, hydrophobic polymethylene chain terminated by a sulfhydryl (-SH) headgroup. The structural integrity of the molecule in a monolayer is defined by the all-trans conformation of the carbon backbone, which maximizes chain packing density.

| Parameter | Value | Notes |

| Formula | Linear Alkane Thiol | |

| Molecular Weight | 370.72 g/mol | |

| Chain Length | ~33 Å | Fully extended (S to terminal |

| Conformation | All-trans (Zig-zag) | Energetically favored in solid state/SAMs |

| Headgroup | Thiol (-SH) | Chemisorbs to Au, Ag, Cu |

| Tailgroup | Methyl ( | Hydrophobic interface |

Physical Properties & Solubility Challenges

Expert Insight: The primary operational challenge with 1-tetracosanethiol is its solubility. Unlike

-

Melting Point: ~60–65 °C (Estimated based on homologous series;

is 55°C). -

Solubility Profile:

-

Ethanol (RT): Insoluble/Precipitates.

-

Hot Ethanol (60°C): Soluble.

-

Dichloromethane (DCM): Soluble (Recommended for stock solutions).

-

Toluene: Soluble.

-

Surface Chemistry: SAM Formation on Au(111)[1][2][3][4]

The utility of 1-tetracosanethiol lies in its ability to form the

Packing Mechanism

-

Physisorption: Rapid initial adsorption of the thiol lying flat on the gold surface.

-

Chemisorption: Formation of the Au-S thiolate bond (

kcal/mol) accompanied by the loss of the thiol proton (oxidative addition). -

Crystallization: The long

chains align upright. Due to the mismatch between the chain diameter (~4.6 Å) and the sulfur spacing (~5.0 Å), the chains tilt approximately

Visualization of SAM Workflow

The following diagram illustrates the critical workflow for generating high-quality

Figure 1: Optimized workflow for 1-tetracosanethiol SAM formation. Note the specific requirement for elevated temperature during incubation and annealing to prevent domain boundaries.

Synthesis Protocol (Self-Validating)

Commercial availability of 1-tetracosanethiol can be sporadic. The following protocol describes the synthesis from 1-bromotetracosane via the thiourea method. This method is preferred over direct nucleophilic substitution with NaSH to avoid disulfide formation.

Reagents

-

1-Bromotetracosane (

) -

Thiourea (

) -

Ethanol (Absolute)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

Step-by-Step Methodology

-

Isothiouronium Salt Formation:

-

Dissolve 10 mmol of 1-bromotetracosane and 12 mmol of thiourea in 50 mL of ethanol.

-

Reflux the mixture for 12–24 hours. The long chain requires extended reflux times compared to shorter alkanes.

-

Validation: The solution should become homogeneous. Upon cooling, the isothiouronium bromide salt may precipitate (white solid).

-

-

Hydrolysis:

-

Add 20 mL of 10% NaOH solution directly to the reaction mixture.

-

Reflux for an additional 4 hours under nitrogen atmosphere (Critical: prevents oxidation to disulfide).

-

Mechanism: The base hydrolyzes the isothiouronium salt to release the thiolate and urea.

-

-

Acidification & Extraction:

-

Cool the mixture and acidify with dilute HCl until pH < 2.

-

Extract the product with warm hexanes or DCM (due to solubility limits).

-

Wash the organic layer with water and brine.

-

-

Purification:

-

Recrystallize from hot ethanol.

-

Yield Check: Expect >85% yield. Characterize via NMR (

triplet at

-

Applications in Drug Development[5]

Passivation of Biosensors

In Surface Plasmon Resonance (SPR) and electrochemical biosensors, non-specific binding (NSB) of serum proteins reduces sensitivity.

-

Mechanism: The

SAM forms a thicker (~3 nm), more impermeable barrier than standard -

Protocol: Mix

with a functionalized thiol (e.g.,

Lipophilic Drug Carriers

Thiolated gold nanoparticles (AuNPs) are used to deliver hydrophobic drugs.

-

Role: 1-tetracosanethiol creates a highly hydrophobic "pocket" on the AuNP surface.

-

Loading: Hydrophobic drugs (e.g., Paclitaxel) partition into the

alkyl shell via hydrophobic interaction. The long chain length increases the volume of this hydrophobic shell, increasing drug loading capacity compared to shorter thiols.

References

-

NIST Chemistry WebBook. 1-Tetracosene and Homologous Series Data. National Institute of Standards and Technology.[1] Link

-

PubChem. Tetracosane and Alkanethiol Properties. National Center for Biotechnology Information. Link

- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. (Foundational text on SAM structure and packing).

- Ulman, A. (1996).Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. (Detailed analysis of tilt angles and packing density).

- Bain, C. D., et al. (1989).Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society, 111(1), 321-335. (Kinetics of adsorption).

Sources

Technical Guide: Physical Properties and Surface Engineering Applications of 1-Tetracosanethiol

[1]

Executive Summary

1-Tetracosanethiol (

This guide provides a definitive physicochemical profile and field-validated protocols for utilizing 1-tetracosanethiol in high-precision surface engineering.[1]

Part 1: Physicochemical Profile[1]

Identity and Constants

1-Tetracosanethiol is a waxy, hydrophobic solid at room temperature. Its physical behavior is dominated by the extensive methylene (

| Property | Value / Description | Note |

| IUPAC Name | 1-Tetracosanethiol | |

| CAS Number | 16331-24-1 | Verified rare chemical identifier [1].[1][2] |

| Molecular Formula | ||

| Molecular Weight | 370.72 g/mol | |

| Appearance | White to off-white waxy solid | Solid at STP due to chain entanglement.[1] |

| Melting Point | ~55–60 °C (Estimated) | Extrapolated from |

| Chain Length | ~33 Å (3.3 nm) | Fully extended all-trans conformation.[1] |

| Solubility | Soluble in hot ethanol, THF, DCM, Toluene. | Insoluble in water and room-temp ethanol.[1] |

Molecular Geometry & Packing

The

Figure 1: Structural hierarchy of 1-tetracosanethiol assembly on gold, highlighting the critical role of chain length in thermodynamic stability.

Part 2: Surface Engineering (SAM Formation)

The Solubility Challenge

A common failure mode in research is treating 1-tetracosanethiol like 1-dodecanethiol.[1] Due to its long chain, 1-tetracosanethiol is insoluble in ethanol at room temperature , leading to precipitation and disordered monolayer formation.

Application Scientist Insight: You must use either elevated temperature or a co-solvent system to ensure the molecule exists as a monomer in solution during the assembly process.

Protocol A: The Hot Ethanolic Deposition

Best for: Ultra-pure surfaces where non-polar solvent residues must be avoided.

-

Preparation: Prepare a 1 mM solution of 1-tetracosanethiol in absolute ethanol (200 proof).

-

Dissolution: Heat the solution to 60°C in a water bath. Sonicate briefly until the solution is completely clear.

-

Incubation: Immerse the clean gold substrate into the hot solution.

-

Equilibration: Allow the solution to cool to room temperature slowly while the substrate is immersed. This "annealing" process promotes large domain crystallization.

-

Duration: Incubate for 24–48 hours.

-

Rinsing: Rinse with warm ethanol (50°C) immediately upon removal to prevent surface precipitation of bulk thiol. Dry with Nitrogen.

Protocol B: The DCM Co-Solvent Method

Best for: Routine lab use and rapid processing.

-

Solvent Mix: Prepare a solvent mixture of Dichloromethane (DCM) : Ethanol (1:4) .

-

Dissolution: Dissolve 1-tetracosanethiol to a concentration of 0.5–1.0 mM. The DCM disrupts the chain stacking in solution, allowing solubility at room temperature.

-

Incubation: Immerse gold substrate for 24 hours at room temperature.

-

Rinsing: Rinse sequentially with DCM, then Ethanol, then dry with Nitrogen.

Figure 2: Decision tree for selecting the optimal deposition protocol based on solubility constraints.

Part 3: Characterization Standards

When validating a 1-tetracosanethiol SAM, the following metrics indicate a successful, high-quality monolayer.

| Technique | Metric | Target Value | Interpretation |

| Contact Angle Goniometry | Water Static Angle ( | 112° ± 2° | Indicates a perfectly methyl-terminated, hydrophobic surface.[1] Values <105° suggest disorder or oxidation. |

| Ellipsometry | Film Thickness | 30–33 Å | Consistent with a theoretical length of ~33 Å tilted at 30°.[1] Lower values imply incomplete coverage. |

| XPS | S(2p) Binding Energy | 162.0 eV | Confirms the Thiolate (Au-S) species.[1] A peak at 168 eV indicates oxidized sulfur (sulfonate), signaling sample degradation [2]. |

Part 4: Synthesis & Purity (Brief)

For applications requiring >99% purity (e.g., molecular electronics), commercial supplies may degrade into disulfides. Fresh synthesis is recommended via the Thiourea Method :

-

Precursor: 1-Bromotetracosane (

). -

Reaction: Reflux with thiourea in ethanol/THF to form the isothiouronium salt.

-

Hydrolysis: Base hydrolysis (NaOH) releases the thiol.

-

Purification: Recrystallization from hot acetone is the gold standard for removing disulfide impurities from

thiols [3].

References

-

NIST Chemistry WebBook. 1-Tetracosanethiol (CAS 16331-24-1).[1] National Institute of Standards and Technology.[1][3] Link

-

Castner, D. G., et al. X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir, 1996. Link

-

Bain, C. D., et al. Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society, 1989. Link

-

Love, J. C., et al. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 2005. Link

1-Tetracosanethiol (CAS 16331-24-1): Core Identifiers, Mechanistic Properties, and Protocols for Ultra-High-Resolution Self-Assembled Monolayers

Executive Summary

In the realm of surface chemistry and nanotechnology, the precise control of molecular interfaces dictates the performance of downstream applications, from molecular electronics to biosensors. 1-Tetracosanethiol represents the upper echelon of long-chain alkanethiols used in the fabrication of Self-Assembled Monolayers (SAMs). Due to its extended 24-carbon aliphatic chain, it exhibits extraordinary lateral intermolecular stabilization, allowing for the formation of highly crystalline, defect-free monolayers on metallic substrates.

This technical guide provides a comprehensive overview of the chemical identifiers, thermodynamic mechanisms, and validated experimental protocols for utilizing 1-tetracosanethiol in advanced surface engineering.

Chemical Identity & Structural Parameters

Accurate chemical identification is the bedrock of reproducible research. Below are the core identifiers and structural parameters for 1-tetracosanethiol, synthesized from foundational [1].

| Parameter | Value |

| Chemical Name | 1-Tetracosanethiol |

| CAS Registry Number | 16331-24-1 |

| Molecular Formula | C24H50S |

| Molecular Weight | 370.7188 g/mol |

| IUPAC Name | tetracosane-1-thiol |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCS |

| InChI | InChI=1S/C24H50S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h25H,2-24H2,1H3 |

| Synonyms | 1-tetracosanthiol |

Mechanistic Insights: The Thermodynamics of Chain Length in SAM Stability

As an application scientist, I frequently encounter the question: Why utilize a 24-carbon alkanethiol when 1-dodecanethiol (C12) is cheaper and more readily soluble? The answer lies in the thermodynamics of self-assembly.

The formation of an alkanethiol SAM on an Au(111) surface is driven by two primary forces:

-

Chemisorption: The formation of a strong covalent Au-S bond, which pins the molecule to the substrate.

-

Physisorption (Lateral Interactions): The van der Waals (vdW) forces between adjacent alkyl chains. Each methylene (-CH2-) unit contributes approximately 1.5 to 2.0 kcal/mol of stabilization energy.

In 1-tetracosanethiol, the massive 24-carbon backbone maximizes these lateral vdW interactions. Molecular dynamics (MD) simulations have demonstrated that as the chain length increases, the SAM islands become significantly more ordered in both orientation and conformation[2]. For 1-tetracosanethiol, the minimum stable diameter for a SAM island at room temperature is an astonishingly small 2.29 nm [2]. In contrast, shorter chains suffer from severe thermal fluctuations at the island periphery, requiring much larger clusters to maintain stability. This 2.29 nm threshold sets the ultimate resolution limit for[2].

Figure 1: Logical pathway of 1-tetracosanethiol structural features enabling high-resolution nanolithography.

Experimental Protocol: Fabrication of Highly Ordered 1-Tetracosanethiol SAMs on Au(111)

To harness the theoretical resolution limits of 1-tetracosanethiol, the experimental execution must be flawless. The following protocol is designed as a self-validating system; failure at any step will manifest as measurable defects in downstream characterization.

Materials Required:

-

1-Tetracosanethiol (CAS 16331-24-1, purity ≥ 98%)

-

Absolute Ethanol (Degassed)

-

Gold-coated substrates (Au(111) on mica or silicon)

-

Nitrogen (N2) gas (High purity)

Step-by-Step Methodology:

-

Substrate Preparation (Critical Step):

-

Action: Flame-anneal the Au(111) substrate using a hydrogen or butane flame until a dull orange glow is achieved (approx. 30-60 seconds), then allow to cool under a stream of N2.

-

Causality: Flame annealing mobilizes gold atoms to form large, atomically flat terraces. Without this, step-edge defects will disrupt the crystalline packing of the C24 chains.

-

-

Solution Preparation:

-

Action: Prepare a 1.0 mM solution of 1-tetracosanethiol in degassed absolute ethanol. Due to the long chain length, mild sonication (5 minutes) or gentle heating (up to 40°C) may be required to ensure complete dissolution.

-

Causality: Degassing the solvent prevents the oxidation of thiols into disulfides, which have different adsorption kinetics and can cause domain boundaries in the SAM.

-

-

Incubation (Chemisorption & Assembly):

-

Action: Immerse the annealed gold substrate into the thiol solution. Seal the container and incubate in the dark for 24 to 48 hours at a controlled temperature (optimally between )[3].

-

Causality: While the initial Au-S chemisorption occurs within milliseconds, the lateral reorganization of the 24-carbon chains into a highly ordered (√3 × √3)R30° lattice takes hours. Elevated temperatures (313–343 K) provide the activation energy required to anneal out gauche defects in the alkyl chains, maximizing all-trans conformations[3].

-

-

Washing and Drying:

-

Action: Remove the substrate and rinse sequentially with copious amounts of absolute ethanol, followed by a brief rinse with ultra-pure water, and finally ethanol again. Blow dry with a gentle stream of N2.

-

Causality: The rinsing steps remove physisorbed multilayers of thiol that are not covalently bound to the gold, ensuring a true monolayer.

-

Figure 2: Step-by-step workflow for the fabrication of 1-tetracosanethiol self-assembled monolayers.

Validation and Quality Control

A successful 1-tetracosanethiol SAM acts as a self-validating system. You can verify the integrity of the monolayer through:

-

Contact Angle Goniometry: A perfectly ordered C24 SAM exposes only terminal methyl (-CH3) groups to the interface. The static water contact angle should be highly hydrophobic, typically ≥ 112° to 115°.

-

X-ray Photoelectron Spectroscopy (XPS): The S 2p peak should appear as a doublet at ~162 eV, confirming chemisorbed thiolate. Any peak near 164 eV indicates unbound (physisorbed) thiol or disulfides.

-

Scanning Tunneling Microscopy (STM): Should reveal large, defect-free domains with characteristic c(4×2) superlattice structures typical of long-chain alkanethiols.

Applications in Advanced Nanotechnology

The unique structural properties of 1-tetracosanethiol make it indispensable in several cutting-edge fields:

-

Soft Nanolithography (Microcontact Printing): Because 1-tetracosanethiol islands remain stable down to 2.29 nm, it serves as an ideal "ink" for patterning ultra-high-resolution nanoscale features on metal substrates[2].

-

Corrosion Passivation: The dense, hydrophobic 24-carbon barrier virtually eliminates the diffusion of water and ions to the underlying metal, providing superior anti-corrosion properties compared to shorter thiols.

-

Biosensor Interfaces: When mixed with functionalized thiols (e.g., PEG-thiols or COOH-thiols), 1-tetracosanethiol acts as a robust structural spacer, preventing non-specific protein adsorption while maintaining the structural integrity of the sensing layer.

References

-

Title: 1-Tetracosanethiol CAS 16331-24-1 Basic Information Source: iChemistry Database URL: [Link]

-

Title: Nanoscale Islands of the Self Assembled Monolayer of Alkanethiol Source: Bulletin of the Korean Chemical Society / Pusan National University URL: [Link]

-

Title: Fabrication of hydrophobic self-assembled monolayers (SAM) on the surface of ultra-strength nanocellulose films (and related thermodynamic studies) Source: ResearchGate URL: [Link]

Sources

solubility of 1-tetracosanethiol in organic solvents

An In-depth Technical Guide to the Solubility of 1-Tetracosanethiol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-tetracosanethiol (C₂₄H₅₀S). Given the scarcity of direct quantitative solubility data in public literature, this document establishes a predictive solubility profile based on fundamental physicochemical principles and data from analogous long-chain alkanes and alkanethiols. We delve into the theoretical underpinnings of its solubility, present a qualitative framework for solvent selection, and provide a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals who utilize long-chain alkanethiols in applications ranging from self-assembled monolayers (SAMs) to nanoparticle functionalization and drug delivery systems.

Introduction: The Significance of 1-Tetracosanethiol Solubility

1-Tetracosanethiol is a long-chain alkanethiol consisting of a 24-carbon alkyl chain terminating in a sulfhydryl (-SH) group. This unique structure imparts a dual character to the molecule: an extremely large, nonpolar hydrocarbon tail and a weakly polar thiol head group. This molecular architecture is of significant interest in materials science and biotechnology. The thiol group provides a reactive handle for covalent attachment to noble metal surfaces like gold, forming highly ordered self-assembled monolayers (SAMs). The long alkyl chain, in turn, dictates the physical properties of this monolayer, such as thickness, packing density, and hydrophobicity.

Applications in nanotechnology, biosensors, and advanced drug delivery often require the dissolution of 1-tetracosanethiol in an appropriate organic solvent for surface functionalization or formulation. An incomplete understanding of its solubility can lead to failed experiments, inconsistent surface coatings, and poor formulation stability. Therefore, a robust knowledge of its solubility profile is not merely academic but a critical prerequisite for successful application.

Physicochemical Properties of 1-Tetracosanethiol

The solubility of a compound is fundamentally governed by its physical and chemical properties. While experimental data for 1-tetracosanethiol is limited, we can reliably estimate its properties based on its constituent parts and data from similar molecules, such as its alkane analogue, tetracosane.

| Property | Value (Estimated/Known) | Source & Justification |

| Molecular Formula | C₂₄H₅₀S | - |

| Molecular Weight | 370.73 g/mol | Calculated |

| Appearance | White waxy solid | Inferred from tetracosane and other long-chain alkanethiols.[1] |

| Melting Point | ~55-60 °C | Estimated to be slightly lower than tetracosane (~51 °C) due to the larger sulfur head group disrupting crystal packing.[1] |

| Boiling Point | > 400 °C | Extrapolated from shorter-chain alkanethiols and tetracosane (~391 °C).[2] |

| logP (o/w) | > 10 | Estimated. The logP for tetracosane is ~12.6, and the thiol group's contribution is minimal for such a long chain.[1] |

logP (o/w): The octanol-water partition coefficient, a measure of lipophilicity.

Theoretical Principles of Solubility: A Tale of Two Ends

The solubility of any substance is best predicted by the adage "like dissolves like."[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

For 1-tetracosanethiol, the molecule is overwhelmingly dominated by its 24-carbon alkyl chain. This chain is nonpolar and interacts with its environment primarily through weak van der Waals forces (specifically, London dispersion forces). The thiol (-SH) group at one end is weakly polar, but its influence is vastly overshadowed by the long, hydrophobic tail.

Consequently, the solubility behavior of 1-tetracosanethiol is almost identical to that of its parent alkane, tetracosane. It is expected to be readily soluble in nonpolar organic solvents and virtually insoluble in polar solvents, especially water. The energy required to break the strong hydrogen bonds between water molecules to accommodate a large hydrophobic molecule is highly unfavorable.[4]

Predicted Solubility Profile in Organic Solvents

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of 1-tetracosanethiol in various classes of organic solvents. It is critical to recognize this as a predictive guide; for any application requiring precise concentrations, experimental verification is mandatory.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | "Like dissolves like." Van der Waals forces between the C24 chain and the aliphatic solvent are strong and favorable.[3] |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Similar nonpolar character allows for effective solvation. Aromatic solvents are excellent for dissolving long-chain alkanes.[2] |

| Chlorinated Solvents | Dichloromethane, Chloroform | High to Medium | These solvents are effective at dissolving a wide range of nonpolar and moderately polar compounds due to their own properties.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium to Low | While capable of dissolving long alkyl chains, the polarity of the ether oxygen may offer slightly less favorable interactions compared to purely nonpolar solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | Low | These solvents are polar aprotic. The significant nonpolar character of 1-tetracosanethiol limits its solubility. |

| Alcohols | Ethanol, Methanol, Isopropanol | Very Low / Insoluble | The strong hydrogen bonding network of alcohols makes it energetically unfavorable to accommodate the large hydrophobic C24 chain.[4] |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | Extreme mismatch in polarity and intermolecular forces.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the Saturation Shake-Flask method is the gold standard.[5] This protocol is robust and can be adapted for analysis with Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

1-Tetracosanethiol (>98% purity)

-

Selected organic solvents (HPLC or GC grade)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and 0.2 µm syringe filters (compatible with the solvent)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC with a suitable detector (e.g., UV or ELSD)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of 1-tetracosanethiol solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-tetracosanethiol to a glass vial containing a precisely known mass or volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The required time may be longer for viscous solvents or compounds with slow dissolution kinetics.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle. For improved separation, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.2 µm syringe filter (pre-rinsed with the solvent) into a pre-weighed volumetric flask. This removes any suspended micro-particles.

-

Record the mass of the transferred saturated solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis (Example using GC-FID):

-

Prepare a series of calibration standards of 1-tetracosanethiol in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample solution via GC-FID.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 1-tetracosanethiol in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 1-tetracosanethiol in the original saturated solution, accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Conclusion

The solubility of 1-tetracosanethiol is dictated almost entirely by its long, nonpolar 24-carbon alkyl chain. It exhibits high solubility in nonpolar aliphatic and aromatic solvents and is practically insoluble in polar solvents like alcohols and water. While direct quantitative data is not widely published, this guide provides a robust theoretical framework for predicting its behavior. For all practical applications requiring precise concentrations, the provided experimental protocol offers a reliable method for determining the exact solubility in any organic solvent of interest. This foundational knowledge is crucial for the successful design and implementation of advanced materials and formulations utilizing this versatile molecule.

References

-

PubChem. (n.d.). 1-Tetracosanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, K. (2010). Effect of Multiple Alkanethiol Ligands on Solubility and Sintering Temperature of Gold Nanoparticles. EECS Department, University of California, Berkeley, Technical Report No. UCB/EECS-2010-69. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 4.4: Solubility. Retrieved from [Link]

-

Cheméo. (n.d.). Tetracosane (CAS 646-31-1). Retrieved from [Link]

-

PubChem. (n.d.). Tetracosane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Tetracosane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

commercial sources of 1-tetracosanethiol

Commercial Sources & Synthesis Strategies for 1-Tetracosanethiol ( )

An In-Depth Technical Guide for Surface Scientists and Drug Developers

Part 1: Executive Summary & The "C24" Advantage

1-Tetracosanethiol (

Why

-

Biosensors: Preventing non-specific binding over extended incubation periods.

-

Molecular Electronics: Creating thicker, more insulating dielectric barriers (tunneling current decreases exponentially with length).

-

Etch Resists: Superior protection of underlying substrates (Au, Ag, Cu) during wet etching.

The Commercial Reality: Unlike

Part 2: The Procurement Landscape

Because no direct "Add to Cart" option exists for high-purity

Option A: Custom Synthesis (The "Buy" Route)

For GLP/GMP applications where internal synthesis is impossible, you must contract specialized boutique vendors.

Recommended Vendors for Custom Long-Chain Thiols:

-

Prochimia Surfaces (Poland): A specialized vendor for SAM precursors. They list "Custom Synthesis" for long-chain and functionalized thiols.

-

Sigma-Aldrich Custom Synthesis (Global): While not in the catalog, their "Aldrich Market Select" or custom division can synthesize it using standard protocols, though lead times are long (8–12 weeks).

-

Specific Fine Chemical Suppliers: Companies like Asemblon or Frontier Scientific often handle specialized organosulfur compounds.

Option B: In-House Synthesis (The "Make" Route)

This is the preferred route for academic and R&D labs. The precursor, 1-Tetracosanol (

Table 1: Commercial Availability of Precursors

| Compound | Chemical Formula | CAS No. | Availability | Typical Purity | Major Suppliers |

|---|

| 1-Tetracosanol |

> Note: CAS numbers for long-chain derivatives can vary or be generic. Verify structure before ordering.

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision path for acquiring 1-tetracosanethiol, ensuring you minimize downtime and cost.

Figure 1: Strategic decision tree for sourcing 1-tetracosanethiol. Route B is often faster and more cost-effective.

Part 4: Technical Protocol – In-House Synthesis

If you choose Route B , follow this standard organic synthesis protocol. It transforms the commercially available alcohol into the thiol via an isothiouronium salt intermediate. This method avoids the formation of disulfides common in other routes.

Reagents Required:

-

1-Tetracosanol (TCI Product T0593 or equivalent).

-

Hydrobromic Acid (48%) or Phosphorus Tribromide (

) . -

Thiourea (Reagent Grade).

-

Sodium Hydroxide (NaOH) .

-

Ethanol (Absolute) and Hexanes .

Step-by-Step Methodology:

Phase 1: Activation (Alcohol

Bromide)

The alcohol is unreactive toward direct thiolation. We first convert it to an alkyl bromide.

-

Dissolve 1-tetracosanol (10 mmol, ~3.54 g) in dry toluene or benzene.

-

Add

(4 mmol) dropwise at 0°C under -

Reflux for 4–6 hours. Monitor via TLC (Hexane eluent; stain with

). -

Workup: Quench with ice water, extract with hexane, wash with

and brine. Dry over -

Result: 1-Bromotetracosane (

). Yield typically >90%.

Phase 2: Thiolation (Bromide

Thiol)

-

Dissolve the 1-Bromotetracosane (from Phase 1) in absolute ethanol.

-

Add Thiourea (1.1 equivalents).

-

Reflux overnight (12–16 hours). The mixture will likely become homogeneous as the isothiouronium salt forms.

-

Hydrolysis: Add aqueous NaOH (2.5 equivalents) directly to the reaction mixture and reflux for an additional 2–4 hours under

. Crucial: Maintain inert atmosphere to prevent oxidation to disulfide. -

Acidification: Cool and acidify carefully with dilute HCl to pH ~2.

-

Extraction: Extract with Hexanes (warm hexanes may be needed due to the high melting point of

). -

Purification: Recrystallize from hot ethanol. The thiol will crystallize upon cooling, while impurities remain in solution.

Part 5: Quality Control & Validation (Self-Validating Systems)

Trustworthiness in surface science depends on purity. A 95% pure thiol with 5% disulfide contamination will yield a disordered monolayer.

Table 2: Characterization Specifications

| Technique | Expected Signal (

The "Disulfide Test" (Critical):

Before SAM formation, check your NMR. If you see a triplet at ~2.68 ppm, your thiol has oxidized.

-

Fix: Reduce the disulfide back to thiol using Zinc powder in acetic acid/HCl or DTT (Dithiothreitol) before use.

Part 6: Visualizing the Synthesis Pathway

Figure 2: Synthetic pathway from commercial alcohol to high-purity thiol.

References

-

Prochimia Surfaces. Alkanethiols for SAMs: Custom Synthesis Capabilities. Available at: [Link]

-

Bain, C. D., et al. (1989). "Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold." Journal of the American Chemical Society. (Foundational text on SAM kinetics and chain length).

- Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. (Review of stability vs. chain length).

Advanced Safety, Handling, and Application Guide for 1-Tetracosanethiol

Executive Summary

1-Tetracosanethiol (C₂₄H₅₀S) is a long-chain alkyl thiol extensively utilized in nanotechnology, surface science, and drug delivery for the fabrication of highly ordered self-assembled monolayers (SAMs)[1]. Due to its extended 24-carbon aliphatic chain, it exhibits unique thermodynamic stability, forming densely packed, all-trans conformational monolayers on transition metals such as gold and silver. This whitepaper provides researchers and drug development professionals with an authoritative, causality-driven guide to the physicochemical properties, toxicological hazards, and self-validating handling protocols required for the safe and effective use of 1-tetracosanethiol.

Physicochemical Identity & Mechanistic Behavior

The utility of 1-tetracosanethiol is fundamentally tied to its molecular structure. The extended hydrocarbon chain maximizes intermolecular van der Waals forces, driving spontaneous crystallization into highly ordered domains upon surface adsorption. Molecular dynamics simulations demonstrate that the minimum diameter for stable SAM islands of 1-tetracosanethiol is 2.29 nm at elevated temperatures (313–343 K), setting the ultimate resolution limits for soft nanolithography[2][3].

Unlike shorter-chain thiols (e.g., 1-hexanethiol), which are volatile liquids with noxious odors, 1-tetracosanethiol is a crystalline solid at room temperature with a significantly lower vapor pressure, mitigating inhalation risks but presenting unique solubility challenges.

Table 1: Physicochemical Properties of 1-Tetracosanethiol

| Property | Value / Description | Mechanistic Implication |

| IUPAC Name | Tetracosane-1-thiol | Terminal thiol (-SH) acts as the chemisorption anchor to metal substrates. |

| CAS Number | 16331-24-1[4] | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₂₄H₅₀S[4] | High carbon-to-sulfur ratio dictates extreme hydrophobicity. |

| Molecular Weight | 370.72 g/mol [4] | Requires precise molarity calculations for sub-millimolar SAM solutions. |

| Physical State | Crystalline Solid | High melting point driven by extensive van der Waals chain interactions. |

| Solubility | Ethanol, Toluene, Hexane | Insoluble in water; requires non-polar or moderately polar organic solvents. |

| SAM Island Stability | 2.29 nm minimum diameter[3] | Forms highly stable, all-trans packed monolayers resistant to thermal degradation. |

Toxicological Profile & Hazard Causality

While the long alkyl chain reduces volatility, it introduces specific biological and environmental hazards. Based on standardized data for long-chain alkanethiols (e.g., 1-octadecanethiol), 1-tetracosanethiol is classified under specific GHS hazard codes[5].

-

Skin Irritation (H315): The extreme lipophilicity (high LogP) of the 24-carbon chain allows the molecule to readily partition into the lipid bilayers of the stratum corneum. Once integrated, the thiol headgroup can disrupt cellular redox homeostasis, leading to localized inflammation and dermatitis.

-

Acute Aquatic Toxicity (H400): Discharge into waterways is catastrophic for aquatic micro-environments[6]. The molecule bioaccumulates in the gills and lipid tissues of aquatic organisms, causing severe membrane disruption and mortality even at microgram-per-liter concentrations.

-

Chemical Incompatibility: The terminal sulfhydryl group is highly susceptible to oxidation. Contact with strong oxidizing agents (e.g., nitric acid, peroxides) or alkali metals can result in violent exothermic reactions and the release of toxic sulfur oxide (SOₓ) gases[5].

Storage and Handling Protocols

To maintain the chemical integrity of the thiol group and ensure operator safety, a self-validating storage and handling system must be employed.

Environmental Control

1-Tetracosanethiol must be stored below 30°C in a tightly sealed, light-resistant container[5]. Because thiols are air-sensitive, exposure to atmospheric oxygen rapidly catalyzes the formation of inactive disulfides (R-S-S-R).

-

Protocol: Always backfill the storage container with an inert gas (Argon or Nitrogen) after every use. Argon is preferred as it is heavier than air and forms a protective blanket over the solid chemical.

Personal Protective Equipment (PPE)

-

Respiratory: N95 dust mask or equivalent particulate respirator (to prevent inhalation of crystalline dust during weighing).

-

Dermal: Nitrile gloves (double-gloving recommended when handling concentrated solutions in organic solvents) and a standard laboratory coat.

-

Ocular: Chemical splash goggles or safety glasses with side shields.

Standard Operating Procedure (SOP): Preparation of SAMs

The following methodology outlines the self-validating preparation of 1-tetracosanethiol SAMs on gold substrates. The causality of each step ensures maximum monolayer density and reproducibility.

Step 1: Substrate Cleaning

-

Action: Clean the planar gold substrate using a UV-Ozone cleaner for 15 minutes, followed by rinsing with absolute ethanol.

-

Causality: UV-Ozone oxidizes adventitious carbon and organic contaminants. Ethanol washes away the oxidized debris, leaving a pristine, high-energy gold surface ready for chemisorption.

Step 2: Solution Preparation

-

Action: Dissolve 1-tetracosanethiol in degassed, anhydrous ethanol to a final concentration of 1.0 mM. Sonicate for 5 minutes if necessary.

-

Causality: Ethanol is an ideal solvent because it solvates the long alkyl chain without aggressively competing for gold binding sites. Degassing the solvent prevents premature disulfide oxidation during the assembly process.

Step 3: Monolayer Assembly

-

Action: Submerge the cleaned gold substrate into the thiol solution and incubate in the dark at room temperature for 12 to 24 hours.

-

Causality: Initial physisorption occurs within minutes, but the slow reorganization into a densely packed, all-trans crystalline lattice requires extended incubation[7].

Step 4: Rinsing and Drying

-

Action: Remove the substrate, rinse copiously with neat ethanol, and dry under a gentle stream of high-purity Nitrogen gas.

-

Causality: Rinsing removes loosely bound (physisorbed) multilayers, ensuring only the covalently bound monolayer remains. Nitrogen drying prevents water spotting and surface oxidation.

Fig 1. Step-by-step workflow for the preparation of 1-tetracosanethiol SAMs on gold substrates.

Spill Management and Chemical Neutralization

In the event of a spill, sweeping the solid powder dry can generate airborne particulates. The primary goal of spill management is to safely neutralize the reactive thiol group into a benign sulfonate, mitigating both odor and toxicity.

Neutralization Protocol:

-

Containment: Cover the solid spill with an inert absorbent material (e.g., sand or vermiculite).

-

Oxidation: Carefully apply a dilute solution of sodium hypochlorite (household bleach, ~5%) to the spill area.

-

Mechanism: The hypochlorite oxidizes the volatile, reactive thiol (-SH) into a highly water-soluble, non-odorous sulfonate salt (-SO₃Na).

-

Disposal: Collect the resulting slurry into a designated hazardous waste container. Do not flush down the sink due to the H400 aquatic toxicity rating[6].

Fig 2. Chemical degradation and neutralization pathways of 1-tetracosanethiol.

References

-

ResearchGate. Molecular Dynamics Simulation and Experimental Validation of Nanoscale Droplet Wetting and Anti-Icing Performance on OTS Self-Assembled Monolayers.2

-

ResearchGate. Influence of van der Waals Interactions between the Alkyl Chains of Surface Ligands on the Size and Size Distribution of Nanocrystals Prepared by the Digestive Ripening Process.3

-

iChemistry. CAS:16331-24-1 (1-Tetracosanethiol).4

-

Sigma-Aldrich. 1-Octadecanethiol 98% (CAS 2885-00-9).

-

SafeSchools SDS. SAFETY DATA SHEET: 1-Octadecanethiol.6

-

ChemicalBook. Octadecanethiol | 2885-00-9.5

-

ResearchGate. Molecular Dynamics Study of the Formation of a Self-Assembled Monolayer on Gold.7

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ichemistry.cn [ichemistry.cn]

- 5. Octadecanethiol | 2885-00-9 [chemicalbook.com]

- 6. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Fabrication and Characterization of 1-Tetracosanethiol Self-Assembled Monolayers on Gold

Executive Overview

Self-assembled monolayers (SAMs) of alkanethiols on gold substrates are foundational to surface engineering, biosensing, and molecular electronics. While shorter-chain thiols (e.g., dodecanethiol) are ubiquitous in standard applications, ultra-long-chain thiols such as 1-tetracosanethiol (1-TCT,

Mechanistic Grounding: The Case for Ultra-Long Chains

The assembly of 1-TCT on Au(111) is governed by a delicate balance of thermodynamics and kinetics. The process initiates with the physisorption of the thiol molecules in a disordered, "lying-down" configuration. This is rapidly followed by chemisorption, where the sulfur headgroup forms a strong covalent thiolate-gold bond, releasing hydrogen. Molecular dynamics simulations reveal that during these initial stages, the molecules transition from this disordered layer to a "standing-up" configuration as chemisorption progresses[1].

The defining characteristic of 1-TCT is the subsequent chain ordering phase . The massive van der Waals forces between the

Kinetic Pathway of Assembly

Kinetic pathway of 1-tetracosanethiol SAM formation on Au(111) surfaces.

Optimized Experimental Protocol

To achieve a pristine monolayer, the experimental environment must be strictly controlled. The following methodology incorporates specific chemical interventions to address the unique challenges of ultra-long-chain thiols.

Step 1: Substrate Preparation (Gold on Silicon)

-

Cleaning: Subject the Au(111) substrate to UV-Ozone treatment for 15 minutes.

-

Rinsing: Immediately rinse the substrate with absolute ethanol and dry with a stream of ultra-pure nitrogen (

).

-

Causality: Adventitious carbon and atmospheric organics sterically block uniform Au-S bond formation. UV-Ozone oxidizes these contaminants, ensuring the gold lattice is fully exposed for dense nucleation.

Step 2: Reagent Formulation

-

Solvent Blend: Prepare a solvent mixture of 5% Tetrahydrofuran (THF) in absolute Ethanol (v/v).

-

Dissolution: Dissolve 1-tetracosanethiol to a final concentration of 1 mM.

-

Degassing: Degas the solution with Argon gas for 10 minutes prior to use[3].

-

Causality: The 24-carbon chain is highly hydrophobic, leading to poor solubility and micelle formation in pure ethanol at room temperature. The addition of 5% THF ensures complete solvation[3]. Degassing is critical because dissolved oxygen can oxidize the thiol groups into sulfonates or disulfides, which cannot chemisorb to the gold surface[3].

Step 3: Incubation and Annealing

-

Immersion: Submerge the freshly cleaned gold substrate into the 1 mM 1-TCT solution.

-

Incubation: Seal the container under an Argon atmosphere and incubate in the dark for 48 hours at room temperature[3].

-

Causality: While chemisorption occurs rapidly, the van der Waals-driven chain ordering is kinetically slow. An extended 48-hour annealing period is mandatory to eliminate gauche defects and allow the ultra-long chains to pack into a thermodynamically stable, all-trans crystalline lattice[1].

Step 4: Post-Assembly Processing

-

Primary Rinse: Remove the substrate and immediately rinse with pure THF.

-

Secondary Rinse: Rinse thoroughly with absolute ethanol.

-

Drying: Blow dry with a gentle stream of ultra-pure

.

-

Causality: Rinsing with a strong solvent like THF removes physisorbed multilayers held together by chain-chain interactions. The secondary ethanol rinse removes residual THF, ensuring a true, single monolayer remains.

Quantitative Validation Metrics

A self-validating protocol requires rigorous post-assembly characterization. Compare your experimental results against the following target metrics to confirm successful 1-TCT SAM formation.

| Characterization Technique | Target Metric for 1-TCT SAM | Diagnostic Causality |

| Contact Angle Goniometry | Confirms complete surface coverage and the uniform exposure of hydrophobic methyl ( | |

| Spectroscopic Ellipsometry | Thickness = ~2.8 – 3.0 nm | Validates monolayer formation (excludes multilayers) and confirms the ~30° tilt angle of the alkyl chains. |

| X-ray Photoelectron Spectroscopy | S 2p peak at ~162.0 eV | Verifies covalent Au-S chemisorption. Peaks at >166 eV indicate unwanted oxidized sulfur species. |

| PM-IRRAS | Confirms the chains are in a highly crystalline, all-trans conformation rather than a liquid-like disordered state. |

Self-Validating System & Troubleshooting

To ensure the trustworthiness of your experimental output, apply the following logical checks:

-

Failure Mode 1: Contact angle is below 105°.

-

Diagnostic: Indicates incomplete monolayer formation, pinhole defects, or surface contamination.

-

Resolution: Ensure the gold substrate is used immediately after UV-Ozone cleaning. Do not store cleaned gold in ambient air. Verify that the thiol solution was properly degassed, as oxidized thiols will leave bare patches on the substrate[3].

-

-

Failure Mode 2: Ellipsometric thickness exceeds 3.5 nm.

-

Diagnostic: Indicates the formation of disulfides or physisorbed multilayers.

-

Resolution: The post-assembly rinse was insufficient. Ultra-long chains like 1-TCT have massive intermolecular affinity. Ensure the primary rinse is conducted with pure THF to break these non-covalent interactions and strip away excess layers before drying.

-

References

- Nanoscale Islands of the Self Assembled Monolayer of Alkanethiol Pusan National University URL

- Burying the Inverted Surface Dipole: Self-Assembled Monolayers Derived from Alkyl-Terminated Partially Fluorinated Alkanethiols University of Houston URL

- Molecular Dynamics Study of the Formation of a Self-Assembled Monolayer on Gold ResearchGate URL

Sources

Application Notes & Protocols: 1-Tetracosanethiol for Advanced Surface Functionalization

Introduction: The Power of Molecular Precision with 1-Tetracosanethiol

In the landscape of nanotechnology and surface science, the ability to engineer interfaces at the molecular level is paramount. Self-Assembled Monolayers (SAMs) represent a cornerstone technology, enabling the creation of highly ordered, ultra-thin organic films with precisely controlled chemical and physical properties.[1][2] Among the various molecules used to form SAMs, long-chain alkanethiols are particularly noteworthy for their ability to form robust, crystalline-like structures on noble metal surfaces.

This guide focuses on 1-tetracosanethiol (HS-(CH₂)₂₃-CH₃) , a 24-carbon alkanethiol. Its significant chain length is not merely an incremental change from more common, shorter thiols; it provides a distinct set of advantages, including superior thermal stability, exceptional dielectric properties, and the formation of a dense, hydrophobic barrier. These characteristics make 1-tetracosanethiol an ideal choice for demanding applications ranging from corrosion inhibition and advanced lubrication to creating well-defined insulating layers in molecular electronics.

This document serves as a comprehensive technical guide for researchers, materials scientists, and drug development professionals. It provides not only step-by-step protocols for the preparation and characterization of 1-tetracosanethiol SAMs but also delves into the fundamental principles governing their formation and function, empowering users to optimize their surface functionalization strategies.

Fundamental Principles: The Science of Self-Assembly

The "spontaneous" formation of a 1-tetracosanethiol monolayer on a gold surface is a thermodynamically driven process governed by two primary forces. Understanding these forces is critical to appreciating the stability and structure of the resulting film.

-

The Sulfur-Gold Anchor: The process is initiated by the strong, specific affinity of the thiol's sulfur headgroup for the gold substrate. This interaction results in the formation of a stable, semi-covalent gold-thiolate (Au-S) bond, with a bond strength of approximately 45 kcal/mol.[1] This robust anchor is the foundation upon which the entire monolayer is built.

-

Inter-chain van der Waals Forces: While the sulfur headgroup anchors the molecule, the long 24-carbon alkyl chain dictates the monolayer's order and density. The cumulative effect of van der Waals interactions between adjacent alkyl chains is substantial. To maximize these stabilizing interactions, the chains align parallel to one another, driving the system into a low-energy, highly ordered, and densely packed state. For alkanethiols, a chain length of at least 10 carbons is typically required to achieve this well-ordered structure; the C24 chain of 1-tetracosanethiol ensures a highly crystalline and robust assembly.[1]

This interplay results in a well-defined structure on a Au(111) surface, typically a (√3 × √3)R30° lattice , where the alkyl chains are tilted at approximately 30° from the surface normal to optimize packing density.[1]

Caption: Tilted structure of alkanethiol SAMs on a gold surface.

Experimental Guide: Forming High-Quality 1-Tetracosanethiol SAMs

The formation of a pristine, well-ordered monolayer is critically dependent on both the cleanliness of the substrate and the purity of the thiol. The following protocols are designed to produce reliable and reproducible results.

PART A: Substrate Preparation Protocol (Gold-Coated Silicon/Glass)

An atomically clean gold surface is the single most important prerequisite for forming a high-quality SAM.

Materials:

-

Gold-coated substrates (e.g., 100 nm Au on Si wafer with a Cr or Ti adhesion layer).

-

Acetone, Isopropanol (IPA), Ethanol (spectroscopic or HPLC grade).

-

Deionized (DI) water (18.2 MΩ·cm).

-

Nitrogen or Argon gas source.

-

Safety Equipment: Appropriate gloves, safety glasses, and lab coat. Work in a fume hood, especially when using Piranha solution.

Protocol:

-

Solvent Cleaning:

-

Place substrates in a beaker and sonicate in acetone for 10 minutes.

-

Decant acetone, replace with IPA, and sonicate for another 10 minutes.

-

Rinse thoroughly with DI water.

-

-

Oxidative Cleaning (Choose ONE method):

-

Method 1: UV/Ozone Treatment (Recommended for safety): Place substrates in a UV/Ozone cleaner for 15-20 minutes. This effectively removes organic contaminants.

-

Method 2: Piranha Solution (EXTREME CAUTION):

-

WARNING: Piranha solution is extremely corrosive, reactive, and explosive if mixed with organic solvents. Handle with extreme care inside a fume hood with a blast shield.

-

Prepare the solution by slowly adding 1 part 30% Hydrogen Peroxide (H₂O₂) to 3 parts concentrated Sulfuric Acid (H₂SO₄).

-

Immerse the cleaned substrates in the hot (but not boiling) Piranha solution for 5-10 minutes.

-

Carefully remove substrates and rinse copiously with DI water.

-

-

-

Final Rinse & Dry:

-

Rinse substrates with absolute ethanol.

-

Dry immediately under a stream of high-purity nitrogen or argon gas.

-

Use the substrates for SAM formation without delay to prevent re-contamination.

-

PART B: 1-Tetracosanethiol SAM Formation Protocol

Materials:

-

1-Tetracosanethiol (high purity, >95%).

-

Absolute Ethanol (200 proof, anhydrous).

-

Clean, dry glassware (e.g., petri dish or beaker with a lid).

Protocol:

-

Solution Preparation: Prepare a 1 mM solution of 1-tetracosanethiol in absolute ethanol. Due to the long alkyl chain, gentle warming or brief sonication may be required to ensure complete dissolution.

-

Immersion: Place the freshly cleaned and dried gold substrates into the 1 mM thiol solution. Ensure the entire gold surface is submerged.

-

Incubation: Cover the container to prevent solvent evaporation and contamination. Allow the self-assembly process to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, this extended period is crucial for the molecules to rearrange into a well-ordered, crystalline-like state.[1]

-

Rinsing: After incubation, remove the substrates from the solution. Rinse them thoroughly with fresh absolute ethanol to wash away any non-covalently bonded (physisorbed) thiol molecules.

-

Drying: Dry the functionalized substrates under a gentle stream of nitrogen or argon gas.

-

Storage: Store the SAM-coated substrates in a clean, dry environment (e.g., a desiccator) until characterization or use.

Caption: Experimental workflow for substrate preparation and SAM formation.

Validating Your Surface: Essential Characterization Techniques

Verifying the quality of the SAM is a non-negotiable step. The following techniques provide complementary information about the monolayer's properties.

| Technique | Property Measured | Expected Result for 1-Tetracosanethiol SAM |

| Contact Angle Goniometry | Surface Wettability / Hydrophobicity | Advancing water contact angle of 110° - 115° , indicative of a dense, well-ordered, methyl-terminated surface. |

| Ellipsometry | Monolayer Thickness | 2.8 - 3.2 nm . This corresponds to the theoretical length of a C24 chain tilted at ~30°. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | Presence of Carbon (C1s), Sulfur (S2p), and Gold (Au4f) peaks. The S2p peak will confirm the formation of a gold-thiolate bond.[3] |

| FTIR-ATR Spectroscopy | Conformational Order of Alkyl Chains | Symmetric (νₛ) and asymmetric (νₐ) methylene (CH₂) stretching modes should appear near 2850 cm⁻¹ and 2918 cm⁻¹ , respectively. These positions indicate a highly ordered, all-trans (crystalline-like) chain configuration.[4] |

Advanced Applications: Leveraging the Long Chain Advantage

The unique properties of 1-tetracosanethiol SAMs make them highly suitable for specialized applications where performance and stability are critical.

-

Corrosion Resistance: The long, densely packed alkyl chains form a formidable barrier, physically blocking water, ions, and other corrosive agents from reaching the underlying metal surface. This makes them excellent candidates for protecting sensitive electronics and medical implants.

-

Boundary Lubrication: The robust, ordered molecular layer can significantly reduce friction and wear between surfaces in micro- and nano-electromechanical systems (MEMS/NEMS).

-

Molecular Electronics: Due to its length, the C24 chain acts as a well-defined and highly insulating dielectric barrier. This is essential for fabricating molecular tunnel junctions where precise control over electron tunneling distance is required.[5]

-

High-Fidelity Biosensing: When used as a foundational layer, the highly ordered and protein-resistant surface minimizes non-specific binding. This "anti-fouling" property is crucial for developing sensors where only the specific capture of a target analyte is desired.[6]

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Water Contact Angle (<105°) | 1. Incomplete monolayer formation.2. Surface contamination.3. Disordered alkyl chains (gauche defects). | 1. Increase immersion time to >24 hours.2. Re-clean substrates using the full protocol.3. Ensure high-purity thiol and anhydrous solvent are used. |

| Inconsistent Results Across a Surface | 1. Uneven cleaning of the substrate.2. Contaminated thiol solution.3. Insufficient rinsing. | 1. Ensure the substrate is fully submerged during all cleaning and immersion steps.2. Prepare a fresh thiol solution.3. Be more rigorous with the final ethanol rinse. |

| Ellipsometry Thickness Too Low | 1. Incomplete monolayer coverage.2. Significant tilt angle deviation (disorder). | 1. Increase thiol concentration or immersion time.2. Check substrate cleanliness; residual contaminants can disrupt ordering. |

| XPS Shows Oxygen or Other Contaminants | 1. Inadequate cleaning.2. Post-deposition atmospheric contamination.3. Oxidized thiol source. | 1. Use UV/Ozone or Piranha cleaning immediately before immersion.2. Minimize air exposure after drying.3. Use a fresh bottle of 1-tetracosanethiol. |

References

Sources

- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 2. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and biological characterization of thiol SAMs for neuronal cell attachment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

The Versatility of 1-Tetracosanethiol in Nanotechnology: A Guide to Applications and Protocols

In the rapidly advancing field of nanotechnology, the precise control of surface chemistry is paramount for the development of novel materials and devices. Among the vast array of molecules utilized for surface modification, long-chain alkanethiols have emerged as fundamental building blocks. This guide provides a detailed exploration of the applications of 1-tetracosanethiol (CH₃(CH₂)₂₃SH), a 24-carbon chain alkanethiol, in nanotechnology. While specific literature on 1-tetracosanethiol is not abundant, the principles governing the behavior of long-chain alkanethiols are well-established. This document leverages this extensive knowledge to provide robust application notes and protocols for researchers, scientists, and drug development professionals. The methodologies described herein are based on the known reactivity of the thiol group and the significant influence of the long alkyl chain, serving as a foundational guide for the application of 1-tetracosanethiol in nanotechnology.

The Power of Self-Assembly: Crafting Surfaces with 1-Tetracosanethiol

The primary application of 1-tetracosanethiol in nanotechnology stems from the strong affinity of its sulfur headgroup for the surfaces of noble metals, most notably gold.[1] This interaction facilitates the spontaneous formation of highly ordered, crystalline-like films known as self-assembled monolayers (SAMs).[1][2]

The Science Behind Self-Assembled Monolayers (SAMs)

The formation of a 1-tetracosanethiol SAM on a gold surface is a multi-step process driven by a combination of the strong gold-sulfur interaction and the van der Waals forces between the long alkyl chains.[1] Initially, the thiol molecules adsorb onto the gold surface with their hydrocarbon chains oriented parallel to the substrate.[1] Over time, a conformational transformation occurs, leading to a more stable, standing-up orientation of the molecules, which maximizes the packing density and intermolecular interactions.[1]

The long 24-carbon chain of 1-tetracosanethiol plays a crucial role in the formation of a dense, well-ordered, and stable monolayer. The increased van der Waals interactions between the longer chains contribute to a more crystalline and robust SAM compared to those formed from shorter-chain alkanethiols.

Caption: Workflow of 1-tetracosanethiol SAM formation on a gold substrate.

Protocol for the Formation of 1-Tetracosanethiol SAMs on Gold

This protocol outlines the steps for creating a high-quality 1-tetracosanethiol SAM on a gold-coated substrate.

Materials and Equipment:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

1-tetracosanethiol

-

200-proof ethanol (spectroscopic grade)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Clean glass or polypropylene containers with sealable caps

-

Tweezers

-

Sonicator

-

Nitrogen gas source

-

Analytical balance

Protocol:

-

Substrate Cleaning (Critical Step):

-

Immerse the gold substrates in piranha solution for 10-15 minutes. (Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with deionized water and then with ethanol.

-

Dry the substrates under a stream of dry nitrogen gas.

-

For immediate use, a 5-10 minute sonication in ethanol is a viable alternative for cleaning.[3]

-

-

Preparation of 1-Tetracosanethiol Solution:

-

Prepare a 1 mM solution of 1-tetracosanethiol in 200-proof ethanol. For example, dissolve the appropriate mass of 1-tetracosanethiol in 10 mL of ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.[3]

-

-

Self-Assembly:

-

Place the clean, dry gold substrates in individual containers.

-

Pour the 1-tetracosanethiol solution into the containers, ensuring the substrates are fully submerged.

-

To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with nitrogen gas before sealing.[3]

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[3]

-

-

Rinsing and Drying:

-

After the incubation period, remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

Store the prepared SAMs in a clean, dry environment, such as a petri dish sealed with parafilm.[3]

-

| Parameter | Recommended Value | Rationale |

| Thiol Concentration | 1 mM | A standard concentration that provides a sufficient supply of molecules for monolayer formation without excessive waste. |

| Solvent | 200-proof Ethanol | A common solvent for alkanethiols that is relatively non-toxic and provides good solubility. |

| Incubation Time | 24-48 hours | Allows for the necessary reorganization and defect annealing to form a highly ordered monolayer.[3] |

| Temperature | Room Temperature | Sufficient for the self-assembly process of most alkanethiols. |

Characterization of 1-Tetracosanethiol SAMs

Several techniques can be employed to verify the formation and quality of the 1-tetracosanethiol SAM.

-

Contact Angle Goniometry: A simple yet effective method to assess the surface hydrophobicity. A well-formed 1-tetracosanethiol SAM will exhibit a high water contact angle due to the nonpolar nature of the exposed methyl groups.

-

X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical state of the surface. The presence of a sulfur (S 2p) peak confirms the attachment of the thiol to the gold surface.[4] The C/Au atomic ratio can be used to estimate the thickness and packing density of the monolayer.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the chemical bonds present in the monolayer. The absence of the S-H stretching peak and the presence of C-H stretching peaks are indicative of a well-formed SAM.[2][5]

-

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These high-resolution imaging techniques can provide direct visualization of the monolayer's surface morphology, order, and packing structure.[6][7]

-

Ellipsometry: A non-destructive optical technique used to measure the thickness of the SAM with high precision.[8]

Functionalization of Nanoparticles: Tailoring Properties at the Nanoscale

1-Tetracosanethiol can be used as a capping agent to functionalize the surface of various nanoparticles, particularly those made of noble metals like gold.[9] This surface modification imparts stability to the nanoparticles, preventing their aggregation and controlling their interaction with the surrounding environment.[10][11]

The Role of 1-Tetracosanethiol in Nanoparticle Stabilization